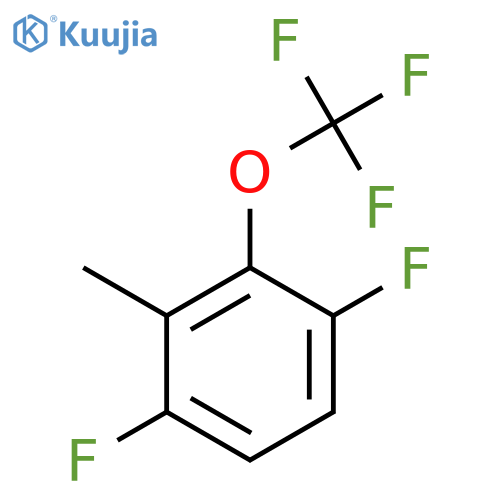Cas no 1806397-89-6 (3,6-Difluoro-2-(trifluoromethoxy)toluene)

1806397-89-6 structure
商品名:3,6-Difluoro-2-(trifluoromethoxy)toluene
CAS番号:1806397-89-6
MF:C8H5F5O
メガワット:212.116719961166
CID:5006344
3,6-Difluoro-2-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 3,6-Difluoro-2-(trifluoromethoxy)toluene
-
- インチ: 1S/C8H5F5O/c1-4-5(9)2-3-6(10)7(4)14-8(11,12)13/h2-3H,1H3
- InChIKey: IZDJPKNKGMLQOI-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=C1C)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 3.7
3,6-Difluoro-2-(trifluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007746-500mg |
3,6-Difluoro-2-(trifluoromethoxy)toluene |
1806397-89-6 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
| Alichem | A010007746-250mg |
3,6-Difluoro-2-(trifluoromethoxy)toluene |
1806397-89-6 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
| Alichem | A010007746-1g |
3,6-Difluoro-2-(trifluoromethoxy)toluene |
1806397-89-6 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
3,6-Difluoro-2-(trifluoromethoxy)toluene 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
1806397-89-6 (3,6-Difluoro-2-(trifluoromethoxy)toluene) 関連製品
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
